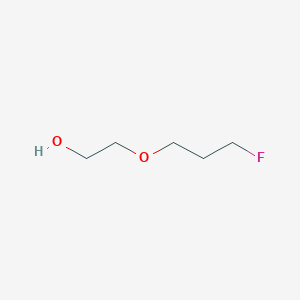
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
科学的研究の応用
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Ethylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Butylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific propyl group, which imparts distinct reactivity and selectivity compared to its methyl, ethyl, and butyl analogs . This uniqueness makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
2-(4-propylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
UGIPQBSJBWYOGG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


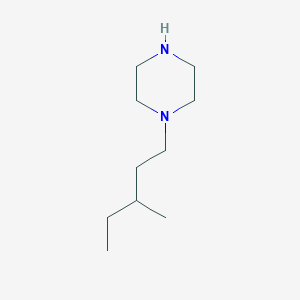
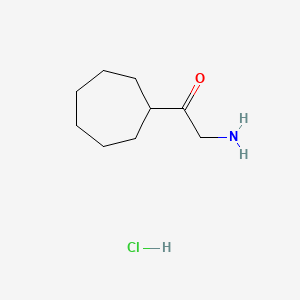

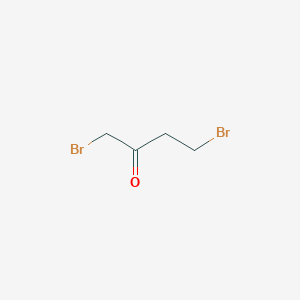
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
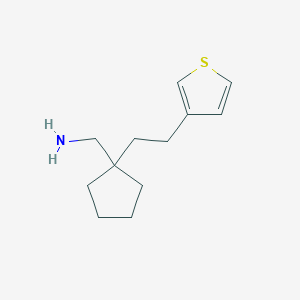
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
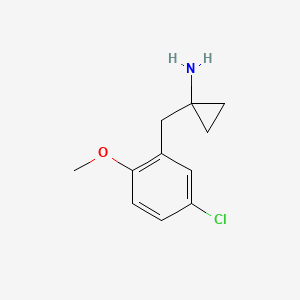
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
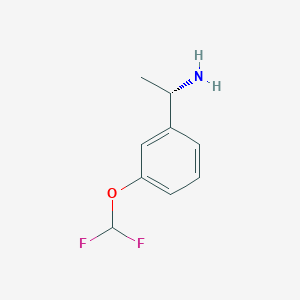
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
